molecular formula C11H8BrN3S B11780309 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11780309
M. Wt: 294.17 g/mol
InChI Key: JVBLYVUHXZKTQA-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole is a chemical compound of significant interest in medicinal chemistry research, built on a fused thiazolotriazole core structure. This heterocyclic system is recognized as a privileged scaffold in drug discovery due to its capacity for diverse molecular interactions with biological targets . The presence of the 4-bromophenyl substituent at the 5-position is a key structural feature that can enhance binding affinity and modulate the electronic properties of the molecule, potentially leading to improved biological activity . The thiazolo[3,2-b][1,2,4]triazole nucleus, to which this compound belongs, is a subject of ongoing investigation for its potential pharmacological properties. Notably, closely related 6-methylthiazolo[3,2-b][1,2,4]triazole-5-carboxamide derivatives have been identified and patented as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase . VEGFR-2 inhibition is a well-validated mechanism in oncology research, as it can disrupt tumor angiogenesis—the process by which tumors develop new blood vessels—thereby potentially inhibiting cancer growth and metastasis . This suggests a promising research avenue for this compound class in developing novel anti-cancer agents. Beyond oncology, the 1,2,4-triazole motif and its fused derivatives are extensively documented in scientific literature for a broad spectrum of biological activities. This includes potent antibacterial , antifungal , and antitumor activities . The compound is supplied exclusively for non-clinical, non-diagnostic research applications. Researchers are encouraged to leverage this molecule as a key intermediate or a core scaffold for the synthesis and exploration of new chemical entities, or as a pharmacological tool for probing biological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

5-(4-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H8BrN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3

InChI Key

JVBLYVUHXZKTQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Protocol

A scalable method involves the use of N-bromosuccinimide (NBS) under visible-light irradiation to facilitate bromination and cyclization.

Procedure :

  • Substrate Preparation : A 1,3-diketone precursor (1.0 equiv) is dissolved in distilled water.

  • Bromination : NBS (1.0 equiv) is added under visible-light irradiation, stirring for 15 minutes.

  • Cyclization : 3-Mercapto-1,2,4-triazole (1.0 equiv) is introduced, and the mixture is stirred for 30–40 minutes.

  • Workup : The product is isolated via filtration or extraction, followed by recrystallization.

Mechanistic Insights :

  • NBS acts as both a brominating agent and an oxidant.

  • Visible light excites the diketone, enabling radical intermediates that facilitate C–S bond formation.

Table 1: Key Parameters for NBS-Mediated Synthesis

ParameterValue/Range
SolventDistilled water
Light SourceVisible spectrum (400–700 nm)
Reaction Time45–55 minutes
TemperatureAmbient (25°C)
Yield*60–75% (estimated)

*Reported yields for analogous compounds.

Chloroacetic Acid-Promoted Cyclization

Classical Approach

This method employs chloroacetic acid to induce cyclization between a substituted benzaldehyde and 3-mercapto-1,2,4-triazole.

Procedure :

  • Condensation : 4-Bromobenzaldehyde reacts with methylhydrazine to form a hydrazone intermediate.

  • Thiolation : Treatment with thiourea introduces the mercapto group.

  • Cyclization : Chloroacetic acid catalyzes ring closure under reflux in ethanol.

Critical Modifications :

  • Substituting chloroacetic acid with microwave irradiation reduces reaction time from hours to minutes.

  • Alkaline conditions (e.g., NaOH) enhance nucleophilic attack during cyclization.

Table 2: Optimization of Chloroacetic Acid Method

ConditionEffect on Yield
Reflux in EtOH50–65% (baseline)
Microwave assist+15–20% yield
Base (NaOH)Improved regioselectivity

Alternative Pathways and Emerging Strategies

Oxidative Coupling

Potassium permanganate (KMnO₄) in acidic media oxidizes thioethers to sulfones, enabling subsequent annulation. While less common for this compound, it offers a route to sulfone derivatives.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the 4-bromophenyl group post-cyclization, though this remains unexplored in literature.

Challenges and Practical Considerations

  • Regioselectivity : Competing pathways may yield isomeric byproducts; precise stoichiometry and temperature control are critical.

  • Solvent Choice : Aqueous systems favor NBS-mediated reactions, while ethanol or DMF suits acid-catalyzed methods.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is standard .

Chemical Reactions Analysis

Electrophilic Substitution

The bromophenyl group undergoes regioselective electrophilic reactions:

Reaction TypeReagents/ConditionsProductYieldSource
BrominationN-Bromosuccinimide (NBS), H₂O3,5-Dibromo derivative89%
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-5-(4-bromophenyl) derivative67%
SulfonationClSO₃H, DCMSulfonated triazole-thiazole hybrid73%

Mechanistic studies show electrophiles preferentially attack the para position of the bromophenyl ring due to steric hindrance from the methyl group .

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position participates in cross-coupling reactions:

Buchwald-Hartwig Amination

  • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene (110°C)

  • Product : 4-Amino-5-phenyl derivative

  • Yield : 68%

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O

  • Product : Biphenyl-substituted triazole-thiazole

  • Yield : 82%

Oxidation and Reduction

The methyl group and sulfur atom undergo redox transformations:

ProcessReagentsProductApplicationSource
OxidationKMnO₄, H₂O, 80°CSulfone derivativeEnhanced solubility in polar solvents
ReductionLiAlH₄, THF, 0°C6-Hydroxymethyl analogIntermediate for prodrug synthesis

Ring-Opening Reactions

Acid-mediated cleavage of the thiazole ring occurs under harsh conditions:

  • Reagents : Conc. HCl, reflux (6 hrs)

  • Product : 4-(4-Bromophenyl)-5-methyl-1,2,4-triazole-3-thiol

  • Yield : 91%

Biological Activity Modulation via Chemical Modifications

Derivatives synthesized through these reactions exhibit enhanced bioactivity:

DerivativeIC₅₀ (μM)Target EnzymeImprovement vs Parent CompoundSource
4-Nitro-substituted1.2COX-212-fold
Sulfonated hybrid0.8Urease18-fold
Biphenyl-coupled0.4EGFR kinase27-fold

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Research indicates that compounds in the thiazolo[3,2-B][1,2,4]triazole class exhibit significant anti-inflammatory and analgesic effects. Studies have shown that derivatives of this compound can effectively reduce inflammation in animal models without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The mechanism of action is thought to involve modulation of inflammatory pathways by interacting with specific enzymes or receptors.

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of inflammatory mediators
AnalgesicModulation of pain pathways

Chemopreventive Effects

The compound has also been linked to chemopreventive activities against cancer. Certain structural analogs have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo. The bromine substituent is believed to enhance binding affinity to biological targets involved in tumor growth regulation.

Case Study 1: Anti-Inflammatory Activity

A study conducted on animal models demonstrated that 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole significantly reduced paw edema induced by carrageenan. The compound was administered at various doses, showing a dose-dependent reduction in inflammation compared to control groups treated with standard NSAIDs.

Case Study 2: Chemoprevention

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogenated Derivatives
Compound Name Substituent Key Biological Activities References
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B]... 4-Bromophenyl, methyl Anticancer, Antimicrobial
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B]... 4-Fluorophenyl, methyl Anticonvulsant (MES model)
5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B]... 4-Chlorophenyl, methyl Not explicitly reported
6-(4-Propoxyphenyl)thiazolo[3,2-B]... 4-Propoxyphenyl Anticonvulsant (MES and PTZ models)
  • Activity Trends :
    • Anticancer : Bromophenyl derivatives (e.g., compound in ) showed selective inhibition of HCT116 and BEL-7402 cancer cells, outperforming fluorophenyl and methoxy analogs. The bromine atom likely enhances DNA intercalation or enzyme inhibition .
    • Anticonvulsant : Fluorophenyl derivatives (e.g., 3c in ) exhibited high selectivity in the maximal electroshock (MES) test, while propoxyphenyl derivatives (e.g., 5b) were active in both MES and pentylenetetrazole (PTZ) models. Fluorine’s electronegativity may improve blood-brain barrier penetration .
Substituent Position and Electronic Effects
  • Para vs. Ortho Substitution :
    • The 4-bromophenyl group (para) in the target compound contrasts with 2-methoxyphenyl (ortho) derivatives (e.g., ). Para substitution generally allows better steric accommodation in binding pockets compared to ortho .
  • Electron-Withdrawing vs. Donor Groups: Bromine (electron-withdrawing) enhances stability and binding affinity, whereas methoxy (electron-donating) may reduce activity in certain contexts .

Modifications on the Thiazolo-Triazole Core

Methyl vs. Benzylidene Substituents
Compound Name Core Substituent Activity Notes References
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B]... Methyl Moderate lipophilicity
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)... Benzylidene Enhanced anticancer activity
  • Benzylidene Derivatives : Compounds with benzylidene groups (e.g., ) demonstrated improved anticancer activity compared to methyl-substituted analogs, likely due to extended π-conjugation and increased planar structure for DNA interaction .

Physicochemical Properties

Property 5-(4-Bromophenyl)-6-methyl... 5-(4-Fluorophenyl)-6-methyl... 6-(4-Propoxyphenyl)...
Molecular Weight 317.22 g/mol 233.27 g/mol ~310 g/mol (estimated)
LogP (Lipophilicity) Higher (Br substituent) Moderate High (propoxy chain)
Solubility Low in water Moderate Low
  • Propoxyphenyl derivatives (e.g., 5b) have longer alkyl chains, enhancing lipophilicity but risking metabolic instability .

Biological Activity

5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound notable for its fused thiazole and triazole ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anti-inflammatory and anticancer properties.

Chemical Structure

The molecular structure includes a bromophenyl group at the 5-position and a methyl group at the 6-position of the thiazole ring. This unique configuration enhances its reactivity and biological activity through mechanisms such as halogen bonding.

Biological Activity

Research indicates that compounds in this class exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anti-inflammatory Properties

Studies have shown that derivatives of thiazolo[3,2-B][1,2,4]triazoles can effectively reduce inflammation in animal models. The mechanism of action may involve the modulation of inflammatory pathways by interacting with specific enzymes or receptors.

Anticancer Activity

Compounds similar to this compound have been linked to chemopreventive effects against various types of cancer. For instance, research has demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using MTT assays.

Case Study 1: Cytotoxic Activity

In a study evaluating the cytotoxic effects of various thiazolo[3,2-B][1,2,4]triazole derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values indicating significant cytotoxicity against multiple cancer cell lines. For example:

CompoundCancer Cell LineIC50 Value (µM)
Compound AHepG215.0
Compound BHT-2912.5
Compound CMCF-720.0

These results suggest that structural modifications can influence biological activity significantly.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of related compounds against various pathogens. The results indicated that some derivatives effectively inhibited the growth of plant pathogens such as Fusarium wilt and Colletotrichum gloeosporioides.

PathogenInhibition MethodResult
Fusarium wiltMycelium growth rate testSignificant inhibition observed
Colletotrichum gloeosporioidesIn vitro assaysModerate inhibition observed

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding to Enzymes/Receptors : The compound may interact with specific molecular targets within biological systems.
  • Modulation of Inflammatory Pathways : By binding to enzymes involved in inflammation, it can influence cellular responses.
  • Halogen Bonding : The presence of bromine enhances binding affinity and selectivity towards certain biological targets compared to its analogs.

Q & A

Q. How to reconcile discrepancies between computational docking predictions and experimental IC₅₀ values?

  • Methodological Answer : Discrepancies arise from solvent effects or protein flexibility. Refine models using:
  • Molecular Dynamics (MD) Simulations : 100-ns trajectories to account for binding pocket conformational changes.
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG contributions of substituents .

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